molecular formula C6H9NO B14401665 1-Isocyanatopent-1-ene CAS No. 88310-63-8

1-Isocyanatopent-1-ene

Cat. No.: B14401665
CAS No.: 88310-63-8
M. Wt: 111.14 g/mol
InChI Key: OUSDOCXMDVJSOX-UHFFFAOYSA-N
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Description

1-Isocyanatopent-1-ene (C₅H₇NCO) is an unsaturated aliphatic isocyanate characterized by a terminal isocyanate (-NCO) group and a pent-1-ene backbone. Structurally, it is represented as CH₂=CHCH₂CH₂CH₂NCO. This compound is notable for its reactive isocyanate moiety, which enables participation in nucleophilic addition reactions with amines, alcohols, and thiols, forming urethanes, ureas, and thiocarbamates, respectively. Applications likely include its use as a monomer in specialty polymers or crosslinking agents, though its mono-functional nature limits its utility compared to diisocyanates in polyurethane synthesis.

Properties

CAS No.

88310-63-8

Molecular Formula

C6H9NO

Molecular Weight

111.14 g/mol

IUPAC Name

1-isocyanatopent-1-ene

InChI

InChI=1S/C6H9NO/c1-2-3-4-5-7-6-8/h4-5H,2-3H2,1H3

InChI Key

OUSDOCXMDVJSOX-UHFFFAOYSA-N

Canonical SMILES

CCCC=CN=C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Isocyanatopent-1-ene can be synthesized through several methods. One common approach involves the reaction of pent-1-en-5-amine with phosgene (COCl2) under controlled conditions. The reaction proceeds as follows: [ \text{C5H9NH2} + \text{COCl2} \rightarrow \text{C6H9NO} + 2\text{HCl} ] This method requires careful handling of phosgene due to its toxicity and reactivity .

Industrial Production Methods: In industrial settings, the production of isocyanates often involves the use of phosgene-free methods to enhance safety and sustainability. One such method includes the use of carbon dioxide and diamines to produce diisocyanates, which can then be converted to mono-isocyanates like this compound .

Chemical Reactions Analysis

Types of Reactions: 1-Isocyanatopent-1-ene undergoes various chemical reactions, including:

    Addition Reactions: Reacts with alcohols to form urethanes.

    Hydrolysis: Reacts with water to produce amines and carbon dioxide.

    Polymerization: Can polymerize to form polyurethanes.

Common Reagents and Conditions:

    Alcohols: Reacts with alcohols under mild conditions to form urethanes.

    Water: Hydrolysis occurs readily in the presence of moisture.

    Catalysts: Polymerization reactions often require catalysts like dibutyltin dilaurate.

Major Products:

Scientific Research Applications

1-Isocyanatopent-1-ene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-isocyanatopent-1-ene primarily involves its reactivity with nucleophiles. The isocyanate group (-N=C=O) is highly electrophilic, making it reactive towards nucleophiles such as alcohols, amines, and water. This reactivity is exploited in the formation of urethanes, ureas, and polyurethanes. The molecular targets and pathways involved include the formation of covalent bonds with nucleophilic sites on other molecules .

Comparison with Similar Compounds

Reactivity :

  • Nucleophilic Addition : Isothiocyanates exhibit slower reaction kinetics with amines compared to isocyanates, as sulfur’s reduced electronegativity weakens the electrophilicity of the central carbon .
  • Biological Activity: Isothiocyanates (e.g., those derived from glucosinolates) are prevalent in natural products and exhibit antimicrobial properties, unlike aliphatic isocyanates, which are primarily synthetic intermediates .

Applications :
Used in agrochemicals and pharmaceuticals, whereas 1-isocyanatopent-1-ene is more niche in polymer science.

Property This compound 5-Isothiocyanatopent-1-ene
Functional Group -NCO -NCS
Molecular Formula C₆H₉NO C₆H₉NS
Electrophilicity High Moderate
Common Applications Polymers Pharmaceuticals

Hexamethylene Diisocyanate (1,6-Diisocyanatohexane)

Structural and Functional Differences: Hexamethylene diisocyanate (HDI, C₆H₁₂N₂O₂) is a diisocyanate with two -NCO groups on a linear hexane chain, contrasting with the mono-functional and unsaturated structure of this compound.

Reactivity :

  • Crosslinking Capacity: HDI’s bifunctionality enables polyurethane and polyurea formation via reactions with diols or diamines, whereas this compound’s mono-functionality limits it to chain-terminating roles .
  • Volatility : HDI’s higher molecular weight reduces volatility compared to this compound, impacting handling and safety protocols .

Applications :
HDI is a cornerstone in automotive coatings and elastomers, while this compound may serve in modified resins or adhesives requiring unsaturated backbones.

Property This compound Hexamethylene Diisocyanate
Functionality Mono-isocyanate Di-isocyanate
Molecular Formula C₆H₉NO C₈H₁₂N₂O₂
Volatility Higher Lower
Industrial Use Specialty polymers Coatings, elastomers

Isoselenocyanates

Structural and Functional Differences: Isoselenocyanates (-NCSe) replace oxygen with selenium, further reducing electrophilicity and increasing steric bulk compared to isocyanates.

Reactivity :

  • Reaction with Amines: Isoselenocyanates form selenoureas, which are less stable than ureas due to weaker C-Se bonds .
  • Synthetic Utility : Their larger atomic size enables unique cyclization pathways, such as selenazepane synthesis, which are unfeasible with isocyanates .

Applications: Primarily research-oriented, focusing on organoselenium chemistry and catalytic applications, unlike the industrial focus of isocyanates.

Property This compound Isoselenocyanates
Functional Group -NCO -NCSe
Bond Strength (C-X) C-O: Strong C-Se: Weak
Primary Use Industrial Research

Research Findings and Trends

  • Reactivity Hierarchy: Isocyanates > isothiocyanates > isoselenocyanates in nucleophilic addition reactions due to electronegativity differences .
  • Thermal Stability : Aliphatic isocyanates like this compound decompose at lower temperatures than aromatic variants, limiting high-temperature applications.
  • Environmental Impact : Isocyanates require stringent handling due to toxicity, whereas isothiocyanates (e.g., from natural sources) are more environmentally benign .

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